Cas no 1754-46-7 (Phosphonic acid,P-(4-methylphenyl)-, diethyl ester)

Phosphonic acid,P-(4-methylphenyl)-, diethyl ester structure
1754-46-7 structure
Nome del prodotto:Phosphonic acid,P-(4-methylphenyl)-, diethyl ester
Numero CAS:1754-46-7
MF:C11H17O3P
MW:228.224644422531
CID:118047
PubChem ID:10868044

Phosphonic acid,P-(4-methylphenyl)-, diethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphonic acid,P-(4-methylphenyl)-, diethyl ester
    • P-TOLYL-PHOSPHONIC ACID DIETHYL ESTER
    • (4-methylphenyl)-phosphonic acid,diethyl ester
    • AC1MBK7Y
    • AKOS003600
    • CTK0J1318
    • diethyl (4-methyl)phenylphosphonate
    • diethyl (4-methylbenzoyl)phosphonate
    • diethyl (4-methyl-benzoyl)phosphonate
    • diethyl 4-methylbenzoylphosphonate
    • diethyl P-(4-methylbenzoyl)phosphonate
    • diethyl p-tolylphosphonate
    • Phosphonic acid, (4-methylbenzoyl)-, diethyl ester
    • p-Tolyl-phosphonsaeure-diaethylester
    • CHEMPACIFIC 60155
    • Diethyl 4-Methylphenyl phosphonate
    • 4-Methylphenylphosphonic acid diethyl ester
    • 1754-46-7
    • FT-0703726
    • SCHEMBL107781
    • GAPPVLJOQUCQIB-UHFFFAOYSA-N
    • Phosphonic acid, P-(4-methylphenyl)-, diethyl ester
    • diethyl 4-methyl-benzenephosphonate
    • MFCD00015669
    • 1-diethoxyphosphoryl-4-methylbenzene
    • SY311951
    • AKOS015962557
    • Inchi: InChI=1S/C11H17O3P/c1-4-13-15(12,14-5-2)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3
    • Chiave InChI: XKEVSSUXQVVUNO-UHFFFAOYSA-N
    • Sorrisi: CCOP(C1=CC=CC=C1C)(=O)OCC

Proprietà calcolate

  • Massa esatta: 228.09161
  • Massa monoisotopica: 228.09153140g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 5
  • Complessità: 212
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 35.5Ų
  • XLogP3: 2.1

Proprietà sperimentali

  • PSA: 35.53
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd